molecular formula C9H8BrNO4 B1603158 Methyl 3-(bromomethyl)-2-nitrobenzoate CAS No. 132874-06-7

Methyl 3-(bromomethyl)-2-nitrobenzoate

Katalognummer: B1603158
CAS-Nummer: 132874-06-7
Molekulargewicht: 274.07 g/mol
InChI-Schlüssel: GBBIAIKDRXKCQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 3-(bromomethyl)-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 . It is a white to light yellow powder or crystal .


Synthesis Analysis

Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates. The possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds has been demonstrated .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

“this compound” is used in organic synthesis of other chemicals . It is also used in the allylation of structurally diverse ketones .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius and is soluble in methanol . It has a melting point of 72.0 to 76.0 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Genotoxic Impurities Detection

A study by Gaddam et al. (2020) highlights the development of an HPLC method for detecting and quantifying various methyl nitrobenzoates, including methyl 2-(bromomethyl)-6-nitrobenzoate, as potential genotoxic impurities in lenalidomide, an anticancer drug. This research demonstrates the importance of detecting such impurities to ensure drug safety.

Anticancer Drug Synthesis

Ponomaryov et al. (2015) developed a green process for synthesizing lenalidomide, an anticancer drug. They utilized methyl 2-(bromomethyl)-3-nitrobenzoate in the process, emphasizing its role in creating safer and environmentally friendly pharmaceutical manufacturing methods.

Catalytic Oxidation Processes

In a study on the synthesis of 3-Methyl-4-nitrobenzoic acid, Cai and Shui (2005) found that the yield increased significantly with the addition of sodium bromide as a co-catalyst. This research underlines the potential of bromomethyl nitrobenzoates in enhancing catalytic oxidation reactions.

Solid-Phase Synthesis

Zhang et al. (2004) described an efficient method for solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffold, using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid. This showcases the compound's utility in advanced organic synthesis, particularly in developing pharmacologically active molecules.

Solubility and Thermodynamic Studies

Research on the solubility and thermodynamics of related compounds, such as 3-methyl-2-nitrobenzoic acid, offers insights into the physical and chemical properties of methyl 3-(bromomethyl)-2-nitrobenzoate. Studies by He et al. (2018) and Wu et al. (2016) contribute to understanding the solubility behavior in various solvents, which is crucial for process optimization in pharmaceutical manufacturing.

Safety and Hazards

“Methyl 3-(bromomethyl)-2-nitrobenzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Eigenschaften

IUPAC Name

methyl 3-(bromomethyl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-2-3-6(5-10)8(7)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIAIKDRXKCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626390
Record name Methyl 3-(bromomethyl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132874-06-7
Record name Methyl 3-(bromomethyl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 2-nitro-3-methylbenzoate (15.3 gm) was suspended in carbon tetrachloride (45 mL) along with N-bromosuccinimide (15 3 gm) and heated to reflux. 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.4 gm) was added to the refluxing solution in four equal portions over 48 hours. The reaction was cooled to room temperature, filtered, and concentrated. The residue consisted of a mixture of starting material, desired product, and dibrominated material which were difficult to separate and so were used in the next step without purification.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 6
Methyl 3-(bromomethyl)-2-nitrobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.